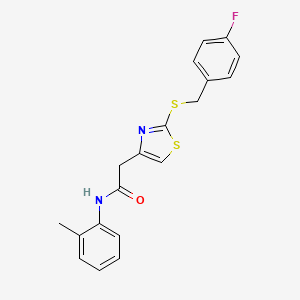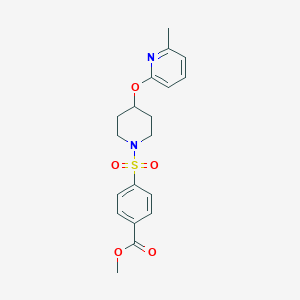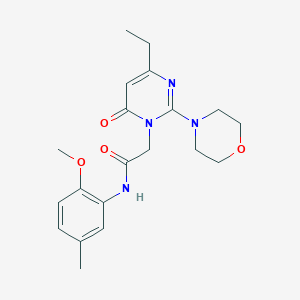![molecular formula C15H19N3O3S B2482019 4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide CAS No. 2415569-25-2](/img/structure/B2482019.png)
4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C15H19N3O3S and its molecular weight is 321.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitory Properties and Biochemical Evaluation
A prominent application of benzenesulfonamide derivatives in scientific research is their use as inhibitors for various biochemical processes. Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides, identifying compounds with high affinity as inhibitors of kynurenine 3-hydroxylase. These compounds demonstrated effectiveness in blocking rat and gerbil kynurenine 3-hydroxylase after oral administration, suggesting their utility in investigating the kynurenine pathway's role in neuronal injury (Röver et al., 1997).
Antidiabetic and Carbonic Anhydrase Inhibitory Action
Benzenesulfonamide derivatives have also been explored for their antidiabetic properties. Moreno-Díaz et al. (2008) synthesized and evaluated N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides for in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model, revealing significant lowering of plasma glucose levels. These compounds were also evaluated as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors (Moreno-Díaz et al., 2008). Another study by Mishra et al. (2017) reported novel benzenesulfonamide derivatives acting as potent human carbonic anhydrase inhibitors, with some derivatives evaluated for their anticonvulsant activity, showing effectiveness in seizure protection in animal models (Mishra et al., 2017).
Pain Management and Anti-inflammatory Properties
In the context of pain management and anti-inflammatory properties, Lobo et al. (2015) synthesized 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides, testing their effects on a pathological pain model in mice. The compounds demonstrated anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).
Properties
IUPAC Name |
4-cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c16-9-12-1-3-15(4-2-12)22(19,20)17-13-10-18(11-13)14-5-7-21-8-6-14/h1-4,13-14,17H,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDAUANWGZKQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(C2)NS(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl (S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate sulfate](/img/structure/B2481938.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2481941.png)

![N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2481943.png)
![N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2481945.png)
![2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2481947.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2481948.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2481950.png)



![Ethyl 2-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]sulfanylacetate](/img/structure/B2481957.png)
